

# Advanced Characterization and Synthesis of Benzothiophene-Morpholine Scaffolds

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## Compound of Interest

**Compound Name:** 4-(1-Benzothiophen-3-ylmethyl)morpholine

**CAS No.:** 503426-87-7

**Cat. No.:** B515093

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## Executive Summary

The fusion of benzothiophene (a sulfur-containing bicycle) with morpholine (a saturated heterocycle) creates a privileged pharmacophore widely utilized in modern medicinal chemistry. This scaffold is integral to the design of Selective Estrogen Receptor Modulators (SERMs), PI3K/mTOR kinase inhibitors, and PD-1/PD-L1 small-molecule antagonists.[1]

This guide provides a rigorous technical analysis of the molecular weight (MW), chemical formula, and synthetic pathways of these derivatives. It moves beyond basic stoichiometry to explore the structure-activity relationships (SAR) and physicochemical properties that drive their biological efficacy.[2]

## Structural Anatomy & Physicochemical Properties[3][4][5][6]

### The Core Scaffold

The benzothiophene-morpholine class is defined by the attachment of a morpholine ring to the benzo[b]thiophene core, either directly or via a linker (methylene, carbonyl, or amide).

- Benzothiophene Core:

(MW: 134.20 g/mol ).<sup>[3][4]</sup> A planar, aromatic system acting as a bioisostere for indole or naphthalene.

- Morpholine Ring:

(MW: 87.12 g/mol ). A non-aromatic solubilizing group that often improves metabolic stability and hydrogen bonding capacity.

## Representative Derivatives: Formula & Mass Analysis

The following table details specific derivatives found in high-impact medicinal chemistry campaigns (e.g., PI3K inhibition, GPCR ligands).

Table 1: Molecular Weight and Formula of Key Benzothiophene-Morpholine Derivatives

Compound Class	Chemical Name	Molecular Formula	Exact Mass (Da)	Mol. Weight ( g/mol )	Biological Target
Linker-Free	4-(Benzo[b]thiophen-4-yl)morpholine		219.0718	219.30	Serotonin Receptors
Methylene Linked	4-(Benzo[b]thiophen-2-ylmethyl)morpholine		233.0874	233.33	Antimicrobial / Antifungal
Carbonyl Linked	Benzo[b]thiophen-2-yl(morpholinomethanone)		247.0667	247.31	Anti-inflammatory
Sulfone Analog	4-((1,1-Dioxobenzo[b]thiophen-3-yl)methyl)morpholine		265.0773	265.33	Ferroptosis Inducer
Complex Ligand	2-(2-Methyl-2-morpholinopropanoyl)benzo[b]thiophene*		289.1136	289.40	Dopamine D3 Ligand

\*Note: Complex ligand structure inferred from similar D3 receptor antagonist scaffolds described in recent literature.[1]

## Isotopic Signature (Mass Spectrometry)

When analyzing these derivatives via High-Resolution Mass Spectrometry (HRMS), the presence of Sulfur (

) imparts a distinct isotopic pattern.

- A+2 Peak: The

isotope (4.21% natural abundance) creates a significant M+2 peak.

- Validation: For

(MW 247), expect a parent ion

at m/z 248.07 and a visible

at m/z 250.07 with ~4-5% relative intensity. This is a critical self-validating spectral feature.[1]

## Synthetic Methodologies

To achieve the derivatives listed above, two primary synthetic workflows are employed: Reductive Amination (for methylene linkers) and Buchwald-Hartwig Amination (for direct aryl coupling).

### Protocol A: Reductive Amination (Methylene Linker)

Target: 4-(Benzo[b]thiophen-2-ylmethyl)morpholine[1]

- Reactants: Benzo[b]thiophene-2-carboxaldehyde (1.0 eq) + Morpholine (1.2 eq).[1]
- Solvent/Conditions: Dichloroethane (DCE), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), RT, 12h.
- Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
- Workup: Quench with sat.  
, extract with DCM.
- Critical Control Point: Maintain anhydrous conditions to prevent aldehyde hydration.

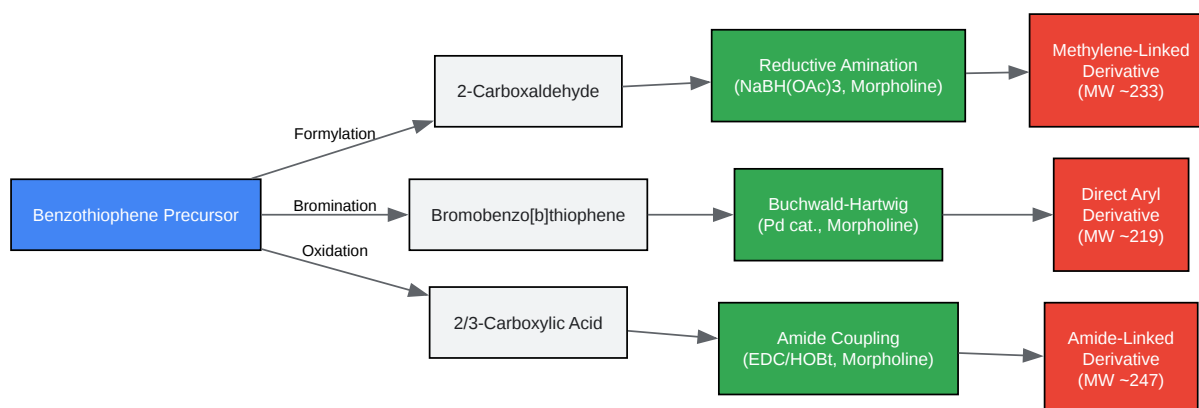
### Protocol B: Buchwald-Hartwig Coupling (Direct Arylation)

Target: 4-(Benzo[b]thiophen-4-yl)morpholine[1]

- Reactants: 4-Bromobenzo[b]thiophene (1.0 eq) + Morpholine (1.5 eq).
- Catalyst System:  
(2 mol%) + BINAP or XPhos (4 mol%).
- Base:  
(Sodium tert-butoxide, 1.5 eq).
- Conditions: Toluene or Dioxane,  
, 16h, Inert Atmosphere (  
).
- Why this works: The bulky phosphine ligand prevents catalyst deactivation by the sulfur atom in the benzothiophene ring.

## Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing different benzothiophene-morpholine classes.



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Caption: Synthetic decision tree for generating distinct benzothiophene-morpholine scaffolds based on precursor oxidation state.

## Case Study: PI3K/mTOR Pathway Inhibition

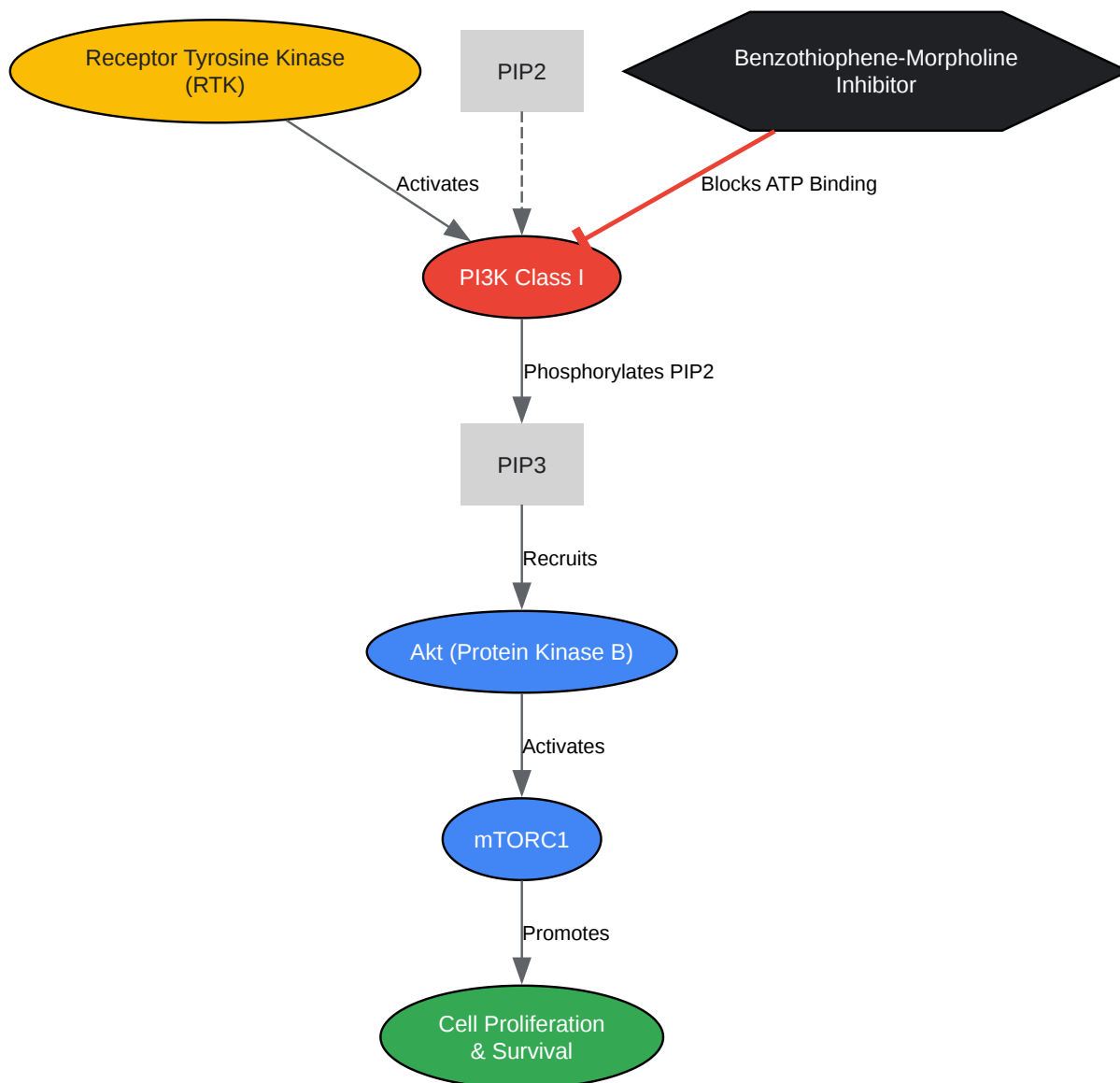
Benzothiophene-morpholine derivatives function as potent ATP-competitive inhibitors in the PI3K/Akt/mTOR signaling pathway.<sup>[1]</sup> The morpholine oxygen typically forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K

).

### Mechanism of Action

- Binding: The benzothiophene core occupies the hydrophobic pocket (affinity).
- H-Bonding: The morpholine oxygen acts as an H-bond acceptor with the kinase hinge region (specificity).<sup>[1]</sup>
- Result: Prevention of ATP phosphorylation of PIP2 to PIP3, halting the downstream signaling cascade responsible for cell proliferation.

### Pathway Visualization<sup>[1]</sup>



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Caption: Logical flow of the PI3K/Akt/mTOR pathway showing the specific intervention point of benzothiophene-morpholine inhibitors.

## Cheminformatics & Lipinski Analysis

For drug development professionals, ensuring these derivatives possess "drug-like" properties is essential. We analyze the Benzo[b]thiophen-2-yl(morpholino)methanone (

) derivative against Lipinski's Rule of 5.

- Molecular Weight: 247.31 Da (< 500 Da) — PASS
- LogP (Lipophilicity): ~1.8 - 2.2 (Ideal range for oral bioavailability) — PASS[1]
- H-Bond Donors: 0 (< 5) — PASS[1]
- H-Bond Acceptors: 3 (Morpholine O, N, Carbonyl O) (< 10) — PASS
- Rotatable Bonds: 1 (C-C bond between rings) — PASS

Conclusion: This specific scaffold represents an excellent "Lead-Like" starting point for fragment-based drug discovery (FBDD) due to its low molecular weight and high ligand efficiency (LE).[1]

## References

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## Sources

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